

High-Throughput Screening Applications of Binucleine 2: Application Notes and Protocols

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Compound of Interest

Compound Name: *Binucleine 2*

Cat. No.: *B15586835*

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Introduction

Binucleine 2 is a potent and highly specific ATP-competitive inhibitor of *Drosophila* Aurora B kinase.[1][2][3][4] It was identified through a phenotypic high-throughput screen for small molecule inhibitors of cytokinesis, the final stage of cell division.[3][5][6][7] This document provides detailed application notes and protocols for the high-throughput screening (HTS) applications related to **Binucleine 2**, focusing on its discovery via a primary phenotypic screen and its characterization through secondary biochemical assays. These protocols are intended to serve as a guide for researchers interested in identifying novel cytokinesis inhibitors or characterizing kinase inhibitors.

Application Note 1: Primary High-Throughput Phenotypic Screen for Cytokinesis Inhibitors

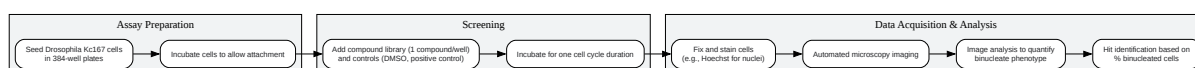
This application note describes a high-throughput imaging-based screen to identify small molecules that induce a binucleate phenotype in *Drosophila* cells, indicative of failed

cytokinesis. This was the screening strategy that led to the discovery of **Binucleine 2**.^{[3][5][6][7]}

Principle:

Drosophila cells, such as Kc167, are treated with a library of small molecules in a multi-well plate format.^{[1][2]} Following an incubation period that allows for at least one round of cell division, the cells are fixed and stained to visualize the nuclei and cytoplasm. Automated microscopy and image analysis are then used to identify compounds that cause a significant increase in the percentage of binucleated cells.

Workflow:



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Figure 1: High-throughput phenotypic screening workflow for identifying cytokinesis inhibitors.

Experimental Protocol:

Materials:

- Drosophila Kc167 cells^{[1][2]}
- Schneider's Drosophila Medium^[8]
- Fetal Bovine Serum (FBS), heat-inactivated^[8]
- Penicillin-Streptomycin solution^[8]
- 384-well clear-bottom imaging plates

- Compound library
- DMSO (vehicle control)
- Positive control (e.g., a known cytokinesis inhibitor)
- 4% Paraformaldehyde (PFA) in PBS
- Hoechst 33342 stain
- Phosphate Buffered Saline (PBS)

Procedure:

- Cell Culture: Culture *Drosophila* Kc167 cells in Schneider's medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 25°C.[8][9] Maintain cells in logarithmic growth phase.[1]
- Cell Seeding: Seed Kc167 cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer after the incubation period.
- Compound Addition: Using a liquid handler, add the compound library to the assay plates (typically at a final concentration of 5-10 μM). Include wells with DMSO as a negative control and a known cytokinesis inhibitor as a positive control.
- Incubation: Incubate the plates at 25°C for a duration equivalent to one to two cell cycles (approximately 24-48 hours for Kc167 cells).
- Cell Fixation and Staining:
 - Carefully remove the culture medium.
 - Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
 - Wash the wells twice with PBS.

- Stain the nuclei by adding Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubating for 10 minutes at room temperature.
- Wash the wells twice with PBS.
- Imaging: Acquire images of the stained cells using an automated high-content imaging system.
- Image Analysis: Use image analysis software to automatically identify and count the total number of cells and the number of binucleated cells in each well. Calculate the percentage of binucleated cells for each compound treatment.
- Hit Selection: Identify "hits" as compounds that induce a statistically significant increase in the percentage of binucleated cells compared to the negative control, with minimal cytotoxicity.

Application Note 2: Secondary Assay - In Vitro Aurora B Kinase Inhibition Assay

This application note describes a biochemical assay to validate whether the "hits" from the primary phenotypic screen directly inhibit the activity of Aurora B kinase. **Binucleine 2** was confirmed as an Aurora B inhibitor using such an assay.[3]

Principle:

This is an ATP-competition assay that measures the ability of a compound to inhibit the phosphorylation of a substrate by purified Aurora B kinase.[3][10] The assay can be performed using various detection methods, such as radioactivity (³³P-ATP) or luminescence (ADP-Glo™).[11][12] A decrease in substrate phosphorylation in the presence of the compound indicates inhibition of the kinase.

Experimental Protocol:

Materials:

- Purified recombinant Drosophila Aurora B kinase complex (with INCENP fragment for optimal activity)[3]

- Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)[13]
- ATP (and ³³P-ATP if using radioactive detection)
- Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)[12]
- Test compounds (hits from the primary screen)
- Positive control inhibitor (e.g., a known Aurora B inhibitor)
- Negative control (DMSO)
- Detection reagents (e.g., ADP-Glo™ reagents or materials for filter-binding assay)
- Microplate reader (luminescence or scintillation counter)

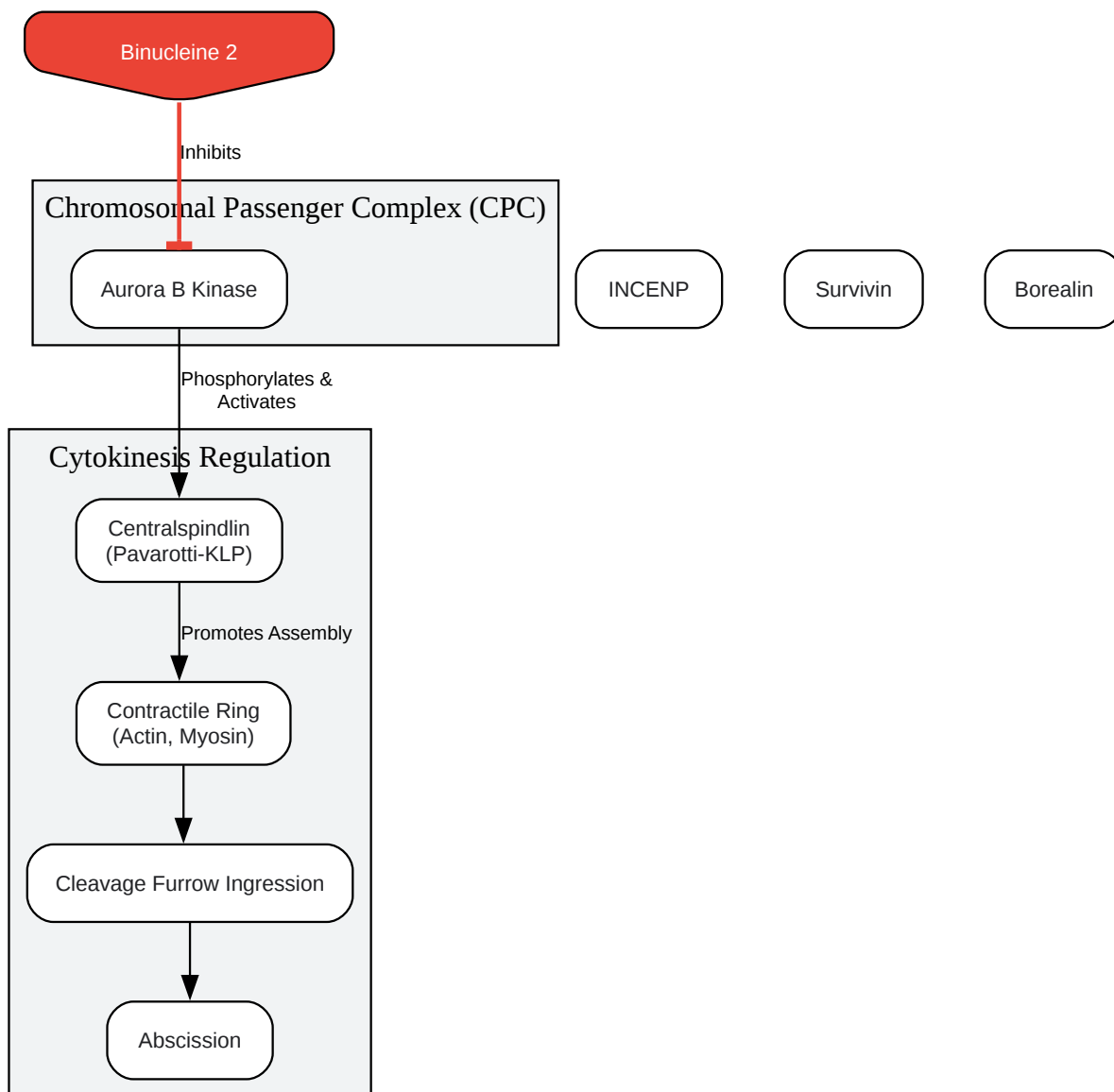
Procedure:

- **Prepare Reagents:** Prepare serial dilutions of the test compounds and controls in kinase assay buffer. Prepare a master mix containing the kinase, substrate, and buffer.
- **Assay Setup:** In a multi-well plate, add the diluted test compounds and controls.
- **Kinase Reaction Initiation:** Add the kinase/substrate master mix to each well. Initiate the kinase reaction by adding ATP (and ³³P-ATP).
- **Incubation:** Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- **Reaction Termination and Detection:**
 - **For Luminescence Assay (e.g., ADP-Glo™):** Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal. [12]
 - **For Radioactive Assay:** Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.

Wash the membrane to remove unincorporated ^{33}P -ATP.[11]

- Data Acquisition:
 - Luminescence: Read the luminescent signal using a microplate reader.
 - Radioactive: Measure the radioactivity on the filter membrane using a scintillation counter.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC_{50} value for active compounds by fitting the data to a dose-response curve. To confirm the ATP-competitive mechanism, the assay can be repeated with varying concentrations of ATP.[10]

Signaling Pathway



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Figure 2: Simplified signaling pathway of Aurora B kinase in cytokinesis and the inhibitory action of **Binucleine 2**.

Data Presentation

Table 1: In Vitro Activity of Binucleine 2 and Analogs against Drosophila Aurora B Kinase

Compound	Substituent(s)	IC ₅₀ (μM)	K _i (μM)	ED ₅₀ (μM) in cell assay
Binucleine 2	3,4-di-Cl	-	0.36 ± 0.10	5-10
Analog 1	3-Br	0.9	-	5-10
Analog 2	3-halogen derivatives	-	-	5-10
Analog 3	4-Br	20	-	>100 (inactive)
Analog 4	Unsubstituted	-	-	>100 (inactive)
Analog 5	2,4-di-Cl	-	-	>100 (inactive)
Analog 6	3,5-di-Cl	-	-	>100 (inactive)

Data compiled from Smurnyy, et al. (2010).[3]

Table 2: Cellular Effects of Binucleine 2 on Drosophila Cells

Cell Line	Concentration (μM)	Observed Effect	Reference
Kc167	Not specified	Induces mitotic and cytokinesis defects	[1][2]
S2	40	Prevents assembly of the contractile ring	[1][2]
S2	40	Does not affect contractile ring ingression once assembled	[1][2][3]

Conclusion

Binucleine 2 serves as a valuable tool compound for studying the intricacies of cytokinesis. The high-throughput screening methodologies that led to its discovery can be adapted to identify other small molecule inhibitors of cell division. The primary phenotypic screen offers a robust method for identifying compounds with a specific cellular effect, while the secondary biochemical assays are crucial for target validation and elucidation of the mechanism of action. These protocols provide a framework for researchers to employ similar strategies in their own drug discovery and chemical biology research.

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